![molecular formula C12H8F2N2O4S B4176860 N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide](/img/structure/B4176860.png)
N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide
Overview
Description
N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide, also known as DFNBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been used in the synthesis of other chemical compounds and has also been studied for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to act as a sulfonamide inhibitor of carbonic anhydrase enzymes. This inhibition leads to a reduction in the activity of these enzymes, which are involved in various physiological processes such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, which can lead to a reduction in tumor growth and metastasis. It has also been shown to have anti-inflammatory and anti-angiogenic properties, which may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential therapeutic properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide, including further studies on its potential therapeutic properties and its mechanism of action. Other potential areas of research include the synthesis of new derivatives of N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide and the development of new methods for its synthesis and purification. Additionally, further studies on the toxicity and safety of N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide are needed to fully understand its potential applications in various fields.
Scientific Research Applications
N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide has been used in various scientific research applications, including the synthesis of other chemical compounds such as sulfonamides and sulfonate esters. It has also been studied for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4S/c13-11-5-4-8(6-12(11)14)15-21(19,20)10-3-1-2-9(7-10)16(17)18/h1-7,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPPABOGLBTHMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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